3-(Formylamino)-3-phenylpropanoic acid

カタログ番号 B172661

CAS番号:

126575-05-1

分子量: 193.2 g/mol

InChIキー: FHCPDHZTKQFWKO-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

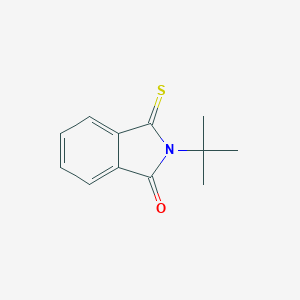

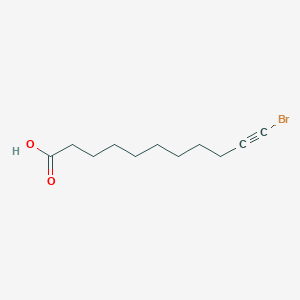

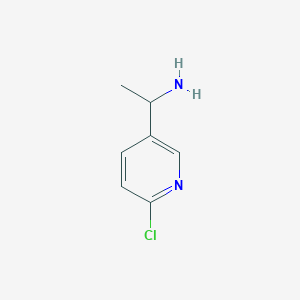

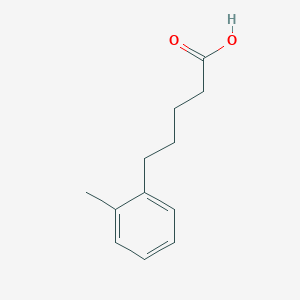

The compound “3-(Formylamino)-3-phenylpropanoic acid” is a complex organic molecule. It contains a formylamino group (-NHCHO), a phenyl group (a six-membered carbon ring, -C6H5), and a propanoic acid group (-CH2CH2COOH) .

Synthesis Analysis

While specific synthesis methods for “3-(Formylamino)-3-phenylpropanoic acid” are not available, formylation of amines is a well-known reaction in organic chemistry . The formyl group could potentially be introduced to an amino group on a phenylpropanoic acid molecule .Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of the phenyl ring, the formylamino group, and the propanoic acid group .Chemical Reactions Analysis

The formylamino group is known to react with formaldehyde at different rates, forming various products . The phenyl group, being an aromatic system, can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the formylamino and propanoic acid groups would likely make the compound polar and capable of forming hydrogen bonds .科学的研究の応用

Direct Transamidation Reactions

- Scientific Field : Organic Chemistry .

- Application Summary : Formylamino compounds are used in direct transamidation reactions, which are a valuable alternative to prepare amides . Amides are important compounds in nature and the chemical industry, being present in biomolecules, materials, pharmaceuticals, and many other substances .

- Methods of Application : The direct transamidation reaction needs a catalyst in order to activate the amide moiety and to promote the completion of the reaction because equilibrium is established .

- Results or Outcomes : This method provides a more sustainable and less wasteful approach to the synthesis of amides, which are prevalent in many pharmaceuticals and biomolecules .

Synthesis of Indole Derivatives

- Scientific Field : Medicinal Chemistry .

- Application Summary : Formylamino compounds are used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids . Indoles are significant heterocyclic systems in natural products and drugs .

- Methods of Application : The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic system in the synthesis of various drugs .

- Results or Outcomes : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Suzuki–Miyaura Coupling

- Scientific Field : Organic Chemistry .

- Application Summary : Formylamino compounds can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

- Methods of Application : This process requires a catalyst to activate the amide moiety and promote the completion of the reaction .

- Results or Outcomes : This method provides a more sustainable and less wasteful approach to the synthesis of various organic compounds .

Protodeboronation of Pinacol Boronic Esters

- Scientific Field : Organic Chemistry .

- Application Summary : Formylamino compounds can be used in the protodeboronation of pinacol boronic esters .

- Methods of Application : This process utilizes a radical approach for the protodeboronation .

- Results or Outcomes : Paired with a Matteson–CH2– homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .

Formal Anti-Markovnikov Hydromethylation of Alkenes

- Scientific Field : Organic Chemistry .

- Application Summary : Formylamino compounds can be used in the formal anti-Markovnikov hydromethylation of alkenes . This is a valuable but previously unknown transformation .

- Methods of Application : This process utilizes a radical approach for the protodeboronation of pinacol boronic esters . Paired with a Matteson–CH2– homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .

- Results or Outcomes : The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .

Protein Synthesis Initiation

- Scientific Field : Biochemistry .

- Application Summary : N-Formylmethionine, a derivative of the amino acid methionine in which a formyl group has been added to the amino group, is specifically used for initiation of protein synthesis from bacterial and organellar genes .

- Methods of Application : N-Formylmethionine plays a crucial part in the protein synthesis process .

- Results or Outcomes : This compound may be removed post-translationally, and it plays a significant role in cell biology .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

3-formamido-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-7-11-9(6-10(13)14)8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHCPDHZTKQFWKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564451 | |

| Record name | 3-Formamido-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Formylamino)-3-phenylpropanoic acid | |

CAS RN |

126575-05-1 | |

| Record name | 3-Formamido-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Formic acid (1.0 ml, 26.6 mmol) was added dropwise to 2.0 ml (21.4 mmol) of acetic anhydride in an ice bath. After that, the ice bath was removed, and the solution was stirred at 50° C. for 15 minutes. After allowing to stand for 15 minutes, the resulting solution was cooled again with an ice bath and was added dropwise to a solution of 586 mg (3.55 mmol) of (±)-3-amino-3-phenylpropanoic acid in 0.5 ml of formic acid previously cooled to a temperature not higher than 10° C. The mixture was stirred for 40 minutes as it was, and, when the solution became room temperature, it was stirred for 80 minutes more. The residue prepared by concentrating the reaction solution in vacuo was recrystallized from water to give 624 mg (3.23 mmol) of (±)-3-formylamino-3-phenylpropanoic acid in a yield of 91.0% (melting point: 127 to 128° C.).

Yield

91%

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5R)-2-acetyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one](/img/structure/B172608.png)